molecular formula C16H19N3O2S B2536594 (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034575-62-5

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2536594
CAS No.: 2034575-62-5
M. Wt: 317.41
InChI Key: UUIIYJWOPXVTSZ-UHFFFAOYSA-N
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Description

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of compounds including piperidin-4-yl methanone oxime derivatives were synthesized and evaluated for their in vitro antimicrobial activities. Some of these compounds showed promising antibacterial and antifungal properties against pathogenic strains, suggesting the potential of similar structures for developing new antimicrobial agents L. Mallesha & K. Mohana, 2014.

Structural Studies and Theoretical Calculations

The structural, thermal, and optical properties of related compounds have been characterized, revealing insights into their stability, conformation, and potential electronic applications. For example, detailed studies on the crystal structure and thermal behavior of piperidin-4-yl methanone derivatives provide a foundation for understanding the material properties of such compounds C. S. Karthik et al., 2021.

Anticancer and Antimicrobial Agents

Research into novel heterocyclic compounds incorporating piperidin-4-yl methanone structures has also been conducted with a focus on their anticancer and antimicrobial activities. These studies have led to the identification of compounds with significant bioactivity, underlining the therapeutic potential of this chemical framework Kanubhai D. Katariya et al., 2021.

Antioxidant Properties

Further investigations into the chemistry of piperidin-4-yl methanone derivatives have revealed compounds with notable antioxidant properties. This suggests their potential utility in the development of treatments for diseases caused by oxidative stress J. Dineshkumar & P. Parthiban, 2022.

Biochemical Analysis

Biochemical Properties

The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, as a derivative of pyrimidinamines, may act as a mitochondrial complex I electron transport inhibitor . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in electron transport and energy production within cells.

Cellular Effects

Given its potential role as a mitochondrial complex I inhibitor , it may influence cell function by affecting energy production. This could have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its potential role as a mitochondrial complex I inhibitor . It may exert its effects at the molecular level by binding to components of the mitochondrial electron transport chain, leading to inhibition of enzyme activity and changes in gene expression related to energy metabolism.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-7-3-4-13(9-19)21-15-5-6-17-12(2)18-15/h5-6,8,10,13H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIIYJWOPXVTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.